molecular formula C11H18O4 B1296495 Diethyl 2-(2-methylpropylidene)malonate CAS No. 5652-68-6

Diethyl 2-(2-methylpropylidene)malonate

Cat. No.: B1296495
CAS No.: 5652-68-6
M. Wt: 214.26 g/mol
InChI Key: KHLQZLQKIPCFJF-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methylpropylidene)malonate is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a derivative of malonic acid and is characterized by the presence of two ester groups and a substituted alkene. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(2-methylpropylidene)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the reaction with an appropriate alkyl halide . The reaction conditions typically include:

  • Temperature: Room temperature to reflux
  • Solvent: Ethanol or other suitable organic solvents
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of diethyl malonate derivatives often involves the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of potassium iodide or sodium iodide as catalyst promoters and triethylamine or tripropylamine as neutralizing agents can enhance the reaction efficiency . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(2-methylpropylidene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide in ethanol, alkyl halides

    Hydrolysis: Hydrochloric acid or sodium hydroxide

    Decarboxylation: Heating in the presence of aqueous acid

Major Products:

    Alkylation: Alpha-substituted malonates

    Hydrolysis: Malonic acid derivatives

    Decarboxylation: Substituted acetic acids

Scientific Research Applications

Diethyl 2-(2-methylpropylidene)malonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of diethyl 2-(2-methylpropylidene)malonate involves its reactivity as a nucleophile and its ability to undergo various chemical transformations. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions with electrophiles such as alkyl halides . The presence of ester groups also allows for hydrolysis and decarboxylation reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Diethyl 2-(2-methylpropylidene)malonate can be compared with other malonic acid derivatives, such as:

    Diethyl malonate: A simpler derivative with two ester groups and no alkene substitution.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Diethyl 2-(2-ethylpropylidene)malonate: A closely related compound with a different alkyl substitution.

Uniqueness: this compound is unique due to its specific alkene substitution, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of specialized organic compounds and intermediates.

Properties

IUPAC Name

diethyl 2-(2-methylpropylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLQZLQKIPCFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325029
Record name Diethyl 2-(2-methylpropylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-68-6
Record name 5652-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(2-methylpropylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 69.80 g of 2-methylpropanal, 77.30 g of diethyl malonate, 2.06 g of benzoic acid, 2.47 cm3 of piperidine and 100 cm3 of toluene is stirred at reflux for 15 hours. After cooling, 100 cm3 of toluene are added. The solution is washed in succession twice with 100 cm3 of distilled water, twice with 100 cm3 of 1M hydrochloric acid and 100 cm3 of saturated aqueous sodium carbonate solution. The organic phase is dried over anhydrous sodium sulphate and concentrated. The residue obtained is distilled under reduced pressure (117° C./10 torr) to obtain 93.44 g of the expected product in the form of a colourless oil.
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69.8 g
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77.3 g
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2.47 mL
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2.06 g
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(2-methylpropylidene)malonate
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